Maltotriose hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKASWRMLBJLKJ-HNNWOXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584977 | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-63-3, 207511-08-8 | |

| Record name | D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation of Maltotriose Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotriose hydrate, a trisaccharide of significant interest in the food, biotechnology, and pharmaceutical industries, is a carbohydrate composed of three α-D-glucose units.[1][2] Its structure, characterized by α-1,4 glycosidic linkages, dictates its biochemical properties and interactions with enzymes and receptors.[1][2] This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by spectroscopic data and detailed experimental protocols for its characterization. The guide is intended to serve as a resource for researchers and professionals engaged in carbohydrate chemistry, biochemistry, and drug development.

Introduction

Maltotriose is an oligosaccharide consisting of three glucose molecules joined by α-1,4 glycosidic bonds.[1][3] In its solid form, it often incorporates water molecules, forming a hydrate. The systematic IUPAC name for maltotriose is α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucopyranose.[3] Understanding the precise three-dimensional structure of this compound is crucial for elucidating its role in biological processes and for its application in various industrial contexts.

Molecular Structure

This compound is a linear trisaccharide. The glucose units are in the pyranose form. The glycosidic bonds linking the glucose residues are of the α-1,4 type, meaning the anomeric carbon (C1) of one glucose unit is linked to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit, with the anomeric carbon in the α-configuration. The terminal glucose unit with a free anomeric carbon is known as the reducing end.

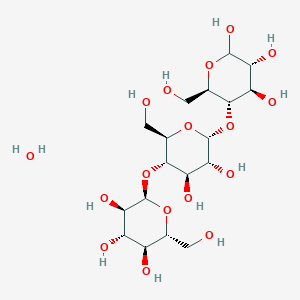

Below is a two-dimensional representation of the chemical structure of maltotriose.

Caption: Chemical structure of maltotriose.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[4][5] It is soluble in water. The anhydrous form has a molecular formula of C18H32O16 and a molecular weight of 504.44 g/mol .[4][5]

| Property | Value | Reference |

| Molecular Formula | C18H32O16 | [4][5] |

| Molecular Weight (Anhydrous) | 504.44 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Optical Rotation [α]D/20 | +150° to +170° (c=1 in H2O) | [4] |

| Melting Point | 132-135 °C | [6][7] |

Spectroscopic Data

The structure of maltotriose is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of oligosaccharides. The chemical shifts of the anomeric protons and carbons are particularly diagnostic for determining the nature of the glycosidic linkages.

| Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Non-reducing End (G1) | ||

| H-1 | 5.40 | 100.5 |

| H-2 | 3.65 | 72.5 |

| H-3 | 3.94 | 73.9 |

| H-4 | 3.61 | 78.0 |

| H-5 | 3.82 | 70.8 |

| H-6 | 3.84 | 61.5 |

| Internal Residue (G2) | ||

| H-1 | 5.40 | 100.5 |

| H-2 | 3.65 | 72.5 |

| H-3 | 3.94 | 73.9 |

| H-4 | 3.61 | 78.0 |

| H-5 | 3.82 | 70.8 |

| H-6 | 3.84 | 61.5 |

| Reducing End (G3, α-anomer) | ||

| H-1 | 5.23 | 92.8 |

| H-2 | 3.54 | 72.1 |

| H-3 | 3.85 | 73.9 |

| H-4 | 3.61 | 70.8 |

| H-5 | 3.98 | 72.5 |

| H-6 | 3.84 | 61.5 |

| Reducing End (G3, β-anomer) | ||

| H-1 | 4.65 | 96.8 |

| H-2 | 3.27 | 75.0 |

| H-3 | 3.65 | 76.8 |

| H-4 | 3.61 | 70.8 |

| H-5 | 3.75 | 76.8 |

| H-6 | 3.84 | 61.5 |

Note: Chemical shifts are reported for spectra acquired in D₂O and are referenced to an internal standard. Values may vary slightly depending on experimental conditions.

Experimental Protocols

The structural determination of this compound relies on well-established experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the glucose units.

Methodology:

-

Sample Preparation: A high-purity sample of this compound (5-10 mg) is dissolved in 0.5 mL of deuterium oxide (D₂O, 99.96%). To minimize the residual HDO signal, the sample may be lyophilized from D₂O two to three times. An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift referencing.

-

Data Acquisition: NMR spectra are acquired on a high-field spectrometer (e.g., 500 MHz or higher).

-

1D ¹H NMR: Provides information on the chemical environment of each proton. The anomeric protons (H-1) typically resonate in the 4.5-5.5 ppm region.

-

1D ¹³C NMR: Provides information on the carbon skeleton.

-

2D Correlation Spectroscopy (COSY): Establishes proton-proton scalar couplings within each glucose residue, allowing for the assignment of the spin systems.

-

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

-

2D Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range (2-3 bond) proton-carbon correlations, which are crucial for determining the glycosidic linkages between the glucose units.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information on through-space proton-proton proximities, which helps to confirm the glycosidic linkages and provides insights into the three-dimensional conformation.

-

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to determine the sequence and linkage of the monosaccharide units.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the conformation of the molecule.

Note: As of the writing of this guide, a complete crystal structure of isolated this compound is not publicly available in crystallographic databases. The available X-ray diffraction data pertains to maltotriose in complex with various proteins.[3][4][8][9][10] The following is a general protocol for the X-ray crystallography of carbohydrates.

Methodology:

-

Crystallization: High-purity this compound is dissolved in a suitable solvent (typically water or a water/organic solvent mixture). Crystals are grown by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. Obtaining diffraction-quality crystals is often the most challenging step.

-

Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and placed in an X-ray beam, often from a synchrotron source for high intensity. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The intensities and positions of the diffraction spots are measured and integrated. The data is then corrected for various experimental factors.

-

Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.

Logical Relationships in Structural Elucidation

The process of determining the structure of this compound involves a logical workflow where the results from different experimental techniques are integrated.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

References

- 1. Maltotriose - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Maltotriose (HMDB0001262) [hmdb.ca]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 312693-63-3 | MMA69363 | Biosynth [biosynth.com]

- 7. Crystallization and preliminary X-ray diffraction studies of a deglycosylated glucose oxidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

Maltotriose Hydrate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotriose hydrate is a trisaccharide composed of three α-D-glucose units linked by α-1,4 glycosidic bonds. As a well-defined oligosaccharide, it serves as a valuable tool in various scientific disciplines, including biochemistry, food science, and pharmaceutical development. In a research and drug development context, this compound is utilized in studies of carbohydrate metabolism, enzyme activity, and as a component in cell culture media.[1] Its prebiotic properties, promoting the growth of beneficial gut microbiota, are also an area of active investigation.[2] This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its analysis, and a discussion of its biological significance.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] It is stable under normal laboratory conditions and is incompatible with strong oxidizing agents.[3] Key quantitative properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₂O₁₆·xH₂O | |

| Molecular Weight (Anhydrous) | 504.44 g/mol | [2] |

| Melting Point | 132-135 °C | [4] |

| Specific Optical Rotation [α]24/D | +162° (c=2 in H₂O) | |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water | [3] |

Experimental Protocols

Accurate characterization of this compound is essential for its application in research and development. The following section outlines standard methodologies for determining its key properties.

Determination of Purity and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification in various matrices. Official methods for carbohydrate analysis, such as those from AOAC International and the United States Pharmacopeia (USP), provide a framework for reliable analysis.[5][6]

Methodology:

A common approach involves High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[5]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in high-purity water to a known concentration. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

-

Chromatographic System:

-

Column: A high-performance anion-exchange column suitable for carbohydrate separation.

-

Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions is typically used to elute the saccharides.

-

Detector: A pulsed amperometric detector with a gold working electrode.

-

-

Analysis: Inject the prepared sample and standards onto the HPLC system. The retention time of the major peak should correspond to that of a maltotriose standard. Purity is determined by the area percentage of the main peak relative to all other peaks. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Figure 1. Workflow for the determination of purity and quantification of this compound by HPLC.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹H and ¹³C NMR are used to verify the identity and purity of the compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in deuterium oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Spectral Analysis: The chemical shifts and coupling constants of the protons, particularly in the anomeric region (δ 4.5-5.5 ppm), provide information about the glucose units and the α-1,4 glycosidic linkages. The ¹³C spectrum will show characteristic signals for the carbon atoms in the glucose rings. The obtained spectra should be compared with reference spectra for maltotriose.

Determination of Melting Point

The melting point is a key physical property that indicates the purity of a crystalline solid.

Methodology:

-

Sample Preparation: The finely powdered, dried this compound is packed into a capillary tube to a height of 2-3 mm.[7]

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[8]

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure substance, this range should be narrow.

Determination of Solubility

The solubility of this compound in various solvents can be determined using standard laboratory procedures.

Methodology:

-

Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, ethanol, acetone).

-

Equilibrium Method: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitation and Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).

-

Analysis: After allowing any undissolved solid to settle, a known volume of the supernatant is carefully removed and the solvent is evaporated. The mass of the dissolved solid is then determined gravimetrically.

Biological Role and Significance

Metabolism in Humans

In the human small intestine, maltotriose is a substrate for the enzyme maltase-glucoamylase, which is located on the brush border of enterocytes. This enzyme hydrolyzes the α-1,4 glycosidic bonds of maltotriose, breaking it down into glucose and maltose, which are then further hydrolyzed to glucose and absorbed.

Figure 2. Metabolic breakdown of maltotriose in the human small intestine.

Prebiotic Activity

Maltotriose can act as a prebiotic, meaning it can selectively stimulate the growth and/or activity of beneficial bacteria in the colon. Studies have shown that maltotriose can promote the proliferation of Bifidobacterium species, which are considered beneficial for gut health. This effect is attributed to the ability of these bacteria to utilize maltotriose as a carbon source.

Role in Drug Development and Research

In the context of drug development, this compound is primarily used as:

-

A research tool: to study carbohydrate-active enzymes and transporters.

-

A component of cell culture media: providing a defined carbohydrate source for cell growth.

-

An excipient in formulations: although less common than other sugars, its properties may be suitable for specific applications.

There is limited evidence to suggest that maltotriose directly modulates key signaling pathways in mammalian cells in a manner that would make it a direct therapeutic agent for diseases like cancer. While some natural polysaccharides have been investigated for their effects on signaling pathways, the direct role of maltotriose in this context is not well-established in the scientific literature.[9] Its primary relevance to drug development remains as a well-characterized carbohydrate for fundamental research and bioprocessing.

Conclusion

This compound is a valuable trisaccharide with well-defined chemical and physical properties. Its analysis can be reliably performed using standard chromatographic and spectroscopic techniques. In biological systems, its primary roles are as a substrate for digestive enzymes and as a prebiotic. For researchers and professionals in drug development, this compound serves as an important tool for studying carbohydrate metabolism and as a component in various experimental systems. Further research may elucidate more complex biological roles, but its current applications are firmly rooted in its fundamental properties as a simple oligosaccharide.

References

- 1. aoac.org [aoac.org]

- 2. chemimpex.com [chemimpex.com]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. This compound, 95% | 207511-08-8 [amp.chemicalbook.com]

- 5. antecscientific.com [antecscientific.com]

- 6. â©210⪠Monosaccharide Analysis [doi.usp.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Maltotriose Hydrate: A Physicochemical Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of maltotriose hydrate, a trisaccharide of significant interest in various scientific and industrial applications. This document focuses on its molecular formula and weight, presenting the data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The following table summarizes the key molecular identifiers for maltotriose and its hydrated forms, providing a comparative overview of their chemical formulas and molecular weights.

| Compound | Synonyms | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Maltotriose (Anhydrous) | Amylotriose, α-D-1,4-Glucotriose | C₁₈H₃₂O₁₆ | 504.44[1][2][3] | 1109-28-0[1][2] |

| Maltotriose Monohydrate | - | C₁₈H₃₂O₁₆·H₂O[4] | 522.45[4] | 207511-08-8[4][5] |

| This compound | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucose | C₁₈H₃₂O₁₆·xH₂O[6] | 504.44 (anhydrous basis)[6] | 207511-08-8[6] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through a combination of high-resolution analytical techniques. The methodologies outlined below represent standard protocols in the field of carbohydrate analysis.

Mass Spectrometry for Molecular Weight Determination

Objective: To determine the precise molecular mass of the compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a commonly employed technique for oligosaccharides as it is a soft ionization method that minimizes fragmentation. The sample solution is introduced into the ESI source, where a high voltage is applied, generating charged droplets.

-

Mass Analysis: The generated ions are then transferred into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show peaks corresponding to the different ionic species of maltotriose. For maltotriose monohydrate, a prominent peak corresponding to the [M+Na]⁺ adduct is often observed. The molecular weight is then calculated from the m/z value of the molecular ion peak.

Elemental Analysis for Empirical Formula Determination

Objective: To determine the elemental composition of the compound and thereby its empirical and molecular formula.

Methodology:

-

Sample Preparation: A precisely weighed amount of the dried this compound sample is placed in a tin or silver capsule.

-

Combustion: The sample is combusted in a furnace at high temperatures (typically around 900-1000 °C) in the presence of a controlled amount of oxygen. This process converts the elements into simple gases (CO₂, H₂O, N₂, etc.).

-

Gas Separation and Detection: The resulting gases are passed through a separation column (often a gas chromatography column) to separate them. The amount of each gas is then quantified using a thermal conductivity detector (TCD).

-

Data Analysis: The percentages of carbon, hydrogen, and oxygen are calculated from the amounts of CO₂ and H₂O produced. These percentages are then used to determine the empirical formula of the compound. By comparing the empirical formula weight with the molecular weight obtained from mass spectrometry, the molecular formula can be confirmed.

Visualized Relationships and Workflows

The following diagrams illustrate key conceptual relationships and experimental workflows relevant to the characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound , 96% , 1109-28-0 - CookeChem [cookechem.com]

- 4. Maltotriose monohydrate, Purity≥95% - CD BioGlyco [bioglyco.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound - O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucose [sigmaaldrich.com]

solubility of maltotriose hydrate in water and other solvents

An In-Depth Technical Guide on the Solubility of Maltotriose Hydrate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients and active ingredients is paramount. This compound, a trisaccharide composed of three α-1,4 linked glucose units, is utilized in various applications, from a carbon source in microbiological studies to a stabilizer in pharmaceutical formulations[1]. Its solubility profile is a critical determinant of its utility and performance in these contexts. This guide provides a comprehensive overview of the solubility of this compound in water and other common solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Solubility Profile of this compound

This compound is a white to off-white crystalline powder that is highly soluble in water[2][3]. Its solubility in various solvents is a key factor for its application in diverse formulations and experimental settings. The quantitative solubility data from various sources are summarized in the table below for easy comparison.

| Solvent | Temperature | Solubility (mg/mL) | Notes | Source(s) |

| Water | Ambient | 50 | Solution is clear and colorless. | [2][3] |

| Water | Ambient | 116.67 | Ultrasonic assistance may be required. | [4] |

| Dimethyl Sulfoxide (DMSO) | Ambient | ~15 | - | [5] |

| Dimethylformamide (DMF) | Ambient | ~20 | - | [5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Ambient | ~3 | Lower solubility compared to pure water is likely due to the presence of salts. | [5] |

| Methanol | Ambient | Slightly Soluble | Quantitative data is not specified. | [6] |

Experimental Protocol for Solubility Determination

Determining the solubility of a compound like this compound requires a systematic approach to ensure accurate and reproducible results. The following is a detailed methodology synthesized from standard practices for carbohydrate analysis[9][10]. This protocol is based on the equilibrium saturation method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, DMSO)

-

Analytical balance

-

Vials or flasks with secure caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC with Refractive Index Detector, Spectrophotometer for colorimetric assays)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration can be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Separation of Saturated Solution:

-

After equilibration, remove the vials from the shaker/water bath and let the undissolved solid settle.

-

To separate the saturated supernatant from the excess solid, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For accuracy, it is critical to avoid aspirating any solid particles.

-

Further clarify the collected supernatant by passing it through a syringe filter into a clean, pre-weighed vial.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of maltotriose in the diluted solution. Common methods for carbohydrate quantification include:

-

High-Performance Liquid Chromatography (HPLC): An HPLC system equipped with a refractive index (RI) detector is a standard method for quantifying non-chromophoric compounds like sugars.

-

Colorimetric Methods: The Phenol-Sulfuric Acid method or the Anthrone method can be used to determine the total carbohydrate concentration[9]. These methods involve reacting the sugar with a reagent to produce a colored product, the absorbance of which is measured with a spectrophotometer. A standard curve using known concentrations of this compound must be prepared for accurate quantification.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, typically mg/mL or g/L.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. glycodepot.com [glycodepot.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Maltotriose - CARBOEXPERT [carboexpert.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources and Production of Maltotriose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of maltotriose, a trisaccharide of significant interest in various scientific and industrial fields. The document details its natural occurrences, primary production methodologies, and the biochemical pathways governing its metabolism. Quantitative data is presented in tabular format for comparative analysis, and detailed experimental protocols are provided. Furthermore, key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Natural Sources of Maltotriose

Maltotriose[1], a trisaccharide composed of three α-1,4 linked glucose units, is found in various natural sources, typically as a product of starch hydrolysis. Its presence is notable in fermented beverages and sugary plant-derived products.

| Natural Source | Typical Concentration/Presence | Reference |

| Honey | Present as a minor sugar component. | [2] |

| Malt | A significant component of malted grains like barley. | [2] |

| Grains | Found in some grains as a result of endogenous amylase activity. | [2] |

| Beer and Wort | A major fermentable sugar, typically constituting 15-20% of the total carbohydrates in all-malt wort. | [3] |

Production of Maltotriose

The industrial production of maltotriose predominantly relies on the enzymatic hydrolysis of starch-rich substrates. The selection of enzymes and reaction conditions is critical to maximize the yield and purity of maltotriose. Pullulan, a polysaccharide of maltotriose units, also serves as a high-purity substrate.

Enzymatic Production from Starch

The conversion of starch to maltotriose is a multi-step enzymatic process involving liquefaction and saccharification.

Key Enzymes:

-

α-Amylase: Endoglycosidase that randomly cleaves α-1,4 glycosidic bonds in starch, reducing its viscosity and producing smaller oligosaccharides.

-

Pullulanase: A debranching enzyme that specifically hydrolyzes α-1,6 glycosidic bonds in amylopectin, increasing the yield of linear oligosaccharides for subsequent enzymatic action.

-

β-Amylase: Exoglycosidase that releases maltose units from the non-reducing end of starch chains. Its use is often controlled to prevent complete hydrolysis to maltose.

-

Maltotriose-producing amylases: Specific α-amylases that have a higher propensity to produce maltotriose as the main hydrolysis product.[4]

Quantitative Data on Maltotriose Production from Starch:

| Starch Source | Key Enzymes | Reported Maltotriose Content in Syrup | Reference |

| Soluble Starch | α-amylase from Microbulbifer thermotolerans DAU221 | Major product | [5] |

| Corn Starch | Thermostable α-amylase, pullulanase, bacterial α-amylase, barley bran β-amylase | 42.18% (as maltotriitol after hydrogenation) | [4] |

| Rice Starch | α-amylase, pullulanase, Bacillus cereus β-amylase | Present in hydrolysate, specific yield not detailed | [6] |

| Sweet Potato Starch | α-amylase | 18.70% | [7] |

Production from Pullulan

Hydrolysis of pullulan with pullulanase offers a direct route to high-purity maltotriose, as pullulan is a polymer of maltotriose units linked by α-1,6 glycosidic bonds.

Quantitative Data on Maltotriose Production from Pullulan:

| Parameter | Value | Reference |

| Yield | 90.23% (w/w) | [8] |

| Purity | 92.13% (w/w) | [8] |

| Optimal pH | 4.92 | [8] |

| Optimal Temperature | 47.88°C | [8] |

| Optimal Reaction Time | 9.40 hours | [8] |

| Enzyme Concentration | 10 ASPU/g pullulan | [8] |

Experimental Protocols

Protocol for Maltotriose Production from Pullulan

This protocol is based on the optimized conditions reported for the hydrolysis of pullulan by pullulanase.[8]

-

Substrate Preparation: Prepare a 3% (w/v) solution of pullulan in a suitable buffer (e.g., acetate buffer, pH 4.92).

-

Enzymatic Hydrolysis: Add pullulanase to the pullulan solution at a concentration of 10 ASPU (Amylase Soluble Pullulanase Unit) per gram of pullulan.

-

Incubation: Incubate the reaction mixture at 47.88°C for 9.40 hours with gentle agitation.

-

Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 10 minutes.

-

Filtration: Centrifuge the hydrolysate to remove any insoluble material. Filter the supernatant through a membrane with a molecular weight cut-off of 1,000 Da to remove the enzyme and any larger molecules.

-

Concentration: Concentrate the filtrate to approximately 20% (w/v) using a rotary evaporator.

-

Precipitation: Add 8 volumes of absolute ethanol to the concentrated solution to precipitate the maltotriose.

-

Drying: Collect the precipitate by centrifugation and dry it at 80°C for 2 hours to obtain the final maltotriose product.

Protocol for Maltotriose Production from Corn Starch

This protocol provides a general framework for the enzymatic hydrolysis of corn starch.

-

Slurry Preparation: Prepare a 15% (w/w) slurry of corn starch in a buffer (e.g., 20 mM acetate buffer, pH 5.0) containing 2 mM CaCl₂.[9]

-

Liquefaction: Add a thermostable α-amylase (e.g., 2 U/g of starch) to the slurry and heat to 100°C for 65 minutes to liquefy the starch.[9]

-

pH Adjustment and Cooling: Cool the solution to 40°C and adjust the pH to 5.5.[9]

-

Saccharification: Add a combination of a debranching enzyme like isoamylase (e.g., 50 U/g of dissolved solids) and a branching enzyme (e.g., 300 U/g of dissolved solids) and incubate at 40°C for 72 hours.[9] Note: For higher maltotriose yield, a maltotriose-producing amylase should be used in this step.

-

Reaction Termination and Clarification: Adjust the pH to 4.0 and heat at 100°C for 30 minutes. Centrifuge to remove insoluble precipitates.[9]

-

Purification: The resulting syrup can be further purified using techniques like gel filtration or charcoal column chromatography to isolate maltotriose.[10]

HPLC Analysis of Maltotriose

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a standard method for the quantification of maltotriose.

-

Sample Preparation: Dilute the sample containing maltotriose in the mobile phase. Centrifuge and filter the diluted sample through a 0.22 µm filter before injection.[11]

-

HPLC System:

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl column or a specialized column like Shodex SUGAR SP0810.[12]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for isocratic elution.[11]

-

Column Temperature: Maintained at a constant temperature, for instance, 80°C.[12]

-

Detector: Refractive Index Detector (RID).

-

-

Quantification: Prepare standard solutions of maltotriose of known concentrations to generate a calibration curve. The concentration of maltotriose in the sample is determined by comparing its peak area to the calibration curve.[13]

Signaling Pathways and Experimental Workflows

Maltotriose Transport and Metabolism in Saccharomyces cerevisiae

The uptake and metabolism of maltotriose in the yeast Saccharomyces cerevisiae are tightly regulated processes, primarily controlled at the level of sugar transport across the plasma membrane.

Caption: Maltotriose transport and initial metabolism in S. cerevisiae.

Regulation of Maltotriose Transporter Gene Expression

The expression of genes encoding maltose and maltotriose transporters is subject to complex regulation by glucose and maltose. Glucose represses the expression of these genes, ensuring its preferential utilization. In the absence of glucose, maltose induces the expression of the necessary transporters and metabolic enzymes.

Caption: Regulation of maltotriose transporter gene expression in yeast.

Experimental Workflow for Maltotriose Production and Analysis

This workflow outlines the key stages from the initial enzymatic production of maltotriose to its final analysis and quantification.

Caption: General workflow for maltotriose production and analysis.

References

- 1. Maltotriose - Wikipedia [en.wikipedia.org]

- 2. corinne-a-michels-phd.net [corinne-a-michels-phd.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of maltotriose production by hydrolyzing of soluble starch with α-amylase from Microbulbifer thermotolerans DAU221 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5312739A - Production of high-maltose syrup and high-protein byproduct from materials that contain starch and protein by enzymatic process - Google Patents [patents.google.com]

- 7. myfoodresearch.com [myfoodresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Synthesis of a Novel Short Linear Maltodextrin from Starch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3788910A - Extraction and purification of maltotriose and maltotetrose - Google Patents [patents.google.com]

- 11. agronomy.emu.ee [agronomy.emu.ee]

- 12. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

difference between maltotriose and maltose

An In-depth Technical Guide to the Core Differences Between Maltotriose and Maltose

Audience: Researchers, scientists, and drug development professionals.

Abstract: Maltose and maltotriose are fundamental malto-oligosaccharides, primarily derived from starch hydrolysis. While structurally similar, their difference in a single glucose unit imparts distinct physicochemical properties and biological functions. Maltose, a disaccharide, and maltotriose, a trisaccharide, are both composed of α-D-glucose units linked by α-(1→4) glycosidic bonds.[1][2] This guide provides a detailed comparison of their chemical structures, physicochemical properties, and metabolic pathways. It further outlines key experimental protocols for their differentiation and analysis, presenting quantitative data in a comparative table and illustrating core concepts with detailed diagrams to support advanced research and development applications.

Chemical Structure

The primary distinction between maltose and maltotriose lies in their degree of polymerization.

-

Maltose: A disaccharide composed of two α-D-glucose units. The units are joined by an α-(1→4) glycosidic bond.[1][3] Because one of the glucose rings can open to expose a free aldehyde group, maltose is classified as a reducing sugar.[1]

-

Maltotriose: A trisaccharide consisting of three α-D-glucose units linked by successive α-(1→4) glycosidic bonds.[2][4] It is the shortest-chain oligosaccharide to be classified as a maltodextrin.[2] Like maltose, it is also a reducing sugar.

Caption: Comparative structures of Maltose and Maltotriose.

Physicochemical Properties

The additional glucose unit in maltotriose significantly influences its physical and chemical properties compared to maltose. Maltotriose has a higher molecular weight and exhibits different characteristics regarding sweetness, viscosity, and hygroscopicity.[4][5] For instance, maltotriose has a higher water-retention capacity and is more effective at inhibiting starch aging in food products than maltose.[5]

Biological Significance and Metabolism

Both sugars are key intermediates in the digestion of complex carbohydrates like starch.[6] Their metabolic processing, however, involves distinct enzymatic pathways.

3.1 Starch Digestion: In humans, salivary and pancreatic α-amylase enzymes randomly hydrolyze the α-(1→4) glycosidic bonds in starch, producing a mixture of smaller oligosaccharides, primarily maltose and maltotriose.[2][7][8]

3.2 Intestinal Hydrolysis: In the small intestine, these sugars are further broken down into glucose before absorption.

-

Maltose is hydrolyzed by the enzyme maltase (present in the maltase-glucoamylase and sucrase-isomaltase complexes) into two molecules of glucose.[1][9][10]

-

Maltotriose is hydrolyzed by the exoglucosidase activity of maltase-glucoamylase, which cleaves the terminal glucose unit to yield one molecule of maltose and one molecule of glucose.[9] The resulting maltose is then further hydrolyzed as described above.

Caption: Enzymatic hydrolysis pathway from starch to glucose.

3.3 Role in Fermentation: In brewing, both maltose and maltotriose are crucial fermentable sugars. However, brewing yeasts often exhibit preferential uptake, typically metabolizing maltose more rapidly and completely than maltotriose.[11][12] The efficiency of maltotriose transport and fermentation can be a rate-limiting factor, particularly in high-gravity brewing, and may result in residual sweetness in the final product.[11][12]

Comparative Data Summary

The quantitative differences between maltose and maltotriose are summarized below.

| Property | Maltose | Maltotriose |

| Classification | Disaccharide | Trisaccharide |

| Molecular Formula | C₁₂H₂₂O₁₁[1] | C₁₈H₃₂O₁₆[4] |

| Molar Mass ( g/mol ) | 342.30[13] | 504.44[4] |

| Monosaccharide Units | 2 x α-D-Glucose[3] | 3 x α-D-Glucose[4] |

| Glycosidic Linkage(s) | α-(1→4)[1] | α-(1→4)[2] |

| Relative Sweetness (Sucrose=1) | ~0.3 - 0.6[1][14] | ~0.32[5] |

| Melting Point (°C) | 102 - 103 (monohydrate)[1] | N/A (Data not prominent) |

| Hygroscopicity | Lower[5] | Higher[5] |

| Primary Hydrolysis Enzyme | Maltase-Glucoamylase, Sucrase-Isomaltase[15] | Maltase-Glucoamylase[9] |

| Hydrolysis Products | 2 x Glucose[16] | 1 x Maltose + 1 x Glucose[9] |

Experimental Protocols

Differentiating and quantifying maltose and maltotriose requires precise analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and robust method.

5.1 Methodology: HPLC Analysis

This protocol is based on the United States Pharmacopeia (USP) method for maltose analysis, which is also suitable for separating maltotriose.[17]

-

Objective: To separate and quantify maltose and maltotriose in a sample matrix.

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[18][19]

-

Column: A column packed with L58 packing materials (strong cation-exchange resin in the calcium form), such as a Shodex SUGAR KS-801, is specified for this separation.[17][20]

-

Mobile Phase: Degassed, deionized water.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at an elevated temperature (e.g., 80°C) to improve peak shape and resolution.

-

Sample Preparation:

-

Dissolve the sample in the mobile phase (deionized water).

-

If necessary, perform a protein precipitation step for complex matrices (e.g., brewing samples).[19]

-

Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

-

-

System Suitability: Prepare a solution containing known concentrations of both maltose and maltotriose. The USP requires a resolution of ≥ 1.6 between the maltose and maltotriose peaks to ensure adequate separation.[17]

-

Quantification: Generate a standard curve using certified reference standards of maltose and maltotriose. The concentration in unknown samples is determined by comparing peak areas to the standard curve.

Caption: Experimental workflow for HPLC-based analysis.

Conclusion

The fundamental difference between maltose and maltotriose is the presence of an additional α-(1→4) linked glucose unit in the latter. This seemingly minor structural variation leads to significant distinctions in their physicochemical properties, enzymatic processing, and metabolic fate. For researchers in drug development and life sciences, understanding these differences is critical for applications ranging from carbohydrate metabolism studies to the formulation of excipients and the optimization of fermentation-based bioprocesses. The analytical protocols outlined provide a reliable framework for accurately differentiating and quantifying these essential oligosaccharides.

References

- 1. Maltose - Wikipedia [en.wikipedia.org]

- 2. Maltotriose - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fiveable.me [fiveable.me]

- 7. Amylase - Wikipedia [en.wikipedia.org]

- 8. biologyonline.com [biologyonline.com]

- 9. Reactome | maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]

- 10. Hydrolysis of a disaccharide [biotopics.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Maltose | C12H22O11 | CID 439186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. alliedacademies.org [alliedacademies.org]

- 15. tuscany-diet.net [tuscany-diet.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. shodexhplc.com [shodexhplc.com]

- 18. books.rsc.org [books.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. shodex.com [shodex.com]

The Metabolic Journey of Maltotriose Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, is a key intermediate in the digestion of starch. Its metabolism is a critical aspect of carbohydrate assimilation and glycemic control. This technical guide provides a comprehensive overview of the role of maltotriose hydrate in carbohydrate metabolism, detailing its enzymatic hydrolysis, intestinal absorption, and the subsequent signaling pathways. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for further research, and presents visual diagrams of the core metabolic processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Maltotriose is an oligosaccharide produced during the enzymatic breakdown of starch by α-amylase in the oral cavity and small intestine.[1][2][3] As a product of the initial phase of carbohydrate digestion, its subsequent hydrolysis and absorption are pivotal in determining the postprandial glycemic response. Understanding the intricacies of maltotriose metabolism is crucial for research in nutrition, diabetes, and the development of therapeutic agents that modulate carbohydrate absorption. This compound, the hydrated form of this trisaccharide, is the relevant form in biological systems.

Enzymatic Hydrolysis of Maltotriose in the Small Intestine

The breakdown of maltotriose into absorbable glucose molecules is primarily carried out by two brush border enzymes located on the apical membrane of enterocytes: sucrase-isomaltase (SI) and maltase-glucoamylase (MGAM).[1][4]

Sucrase-Isomaltase (SI)

Sucrase-isomaltase is a bifunctional enzyme complex.[5] While its primary substrates are sucrose and isomaltose, it also exhibits significant activity towards maltotriose.[6][7][8] The sucrase subunit is responsible for the hydrolysis of the α-1,4 glycosidic bonds in maltotriose.[7]

Maltase-Glucoamylase (MGAM)

Maltase-glucoamylase is another key enzyme in the final stages of starch digestion. It demonstrates a high affinity for linear α-1,4-linked oligosaccharides, including maltotriose.[9] In fact, studies suggest that maltase-glucoamylase is significantly more active against maltotriose compared to sucrase-isomaltase.[4]

Quantitative Data on Enzymatic Hydrolysis

The following table summarizes the available kinetic parameters for the hydrolysis of maltose by intestinal disaccharidases. While specific kinetic data for maltotriose is limited in comparative human studies, the data for maltose, a structurally similar disaccharide, provides valuable context for the enzymatic efficiency.

| Enzyme Complex | Subunit | Substrate | K_m (mM) | V_max (μmol/mg protein/hr) | Species | Reference |

| Sucrase-Isomaltase | Sucrase | Sucrose | 10.0 | 217.4 | Chick | [10] |

| Sucrase-Isomaltase | Isomaltase | Isomaltose | 3.5 | 281.4 | Chick | [10] |

| Sucrase-Isomaltase | - | Maltose | 1.0 - 4.6 | 147.1 - 454.5 | Chick | [10] |

| Sucrase-Isomaltase | Sucrase | Maltose | Higher affinity (lower Km) than Isomaltase subunit | Comparable Vmax to wild-type SI | Human | [7] |

| Sucrase-Isomaltase | Isomaltase | Maltose | Lower affinity (higher Km) than Sucrase subunit | ~60% of wild-type SI Vmax | Human | [7] |

Intestinal Absorption of Glucose from Maltotriose

Following hydrolysis, the liberated glucose molecules are transported across the enterocyte apical membrane. The primary transporter responsible for this uptake is the sodium-glucose cotransporter 1 (SGLT1).[11][12]

Efficiency of Glucose Absorption from Maltotriose

Studies utilizing jejunal perfusion in humans have demonstrated that glucose absorption from maltotriose is remarkably efficient. In fact, the rate of glucose absorption from maltotriose and other glucose oligomers is significantly faster than from an equivalent concentration of free glucose.[1] This suggests a kinetic advantage, possibly due to the close proximity of the hydrolytic enzymes to the SGLT1 transporters on the brush border membrane, creating a high local concentration of glucose at the site of transport.

Quantitative Data on Intestinal Glucose Absorption

The following table presents data from a human jejunal perfusion study comparing glucose absorption from different carbohydrate sources.

| Carbohydrate Source | Concentration | Mean Glucose Absorption Rate (mmol/h/25 cm) | Reference |

| Glucose | 140 mmol/l | 55.8 ± 4.9 | [13] |

| Maltose | 70 mmol/l | Significantly faster than glucose | [13] |

| Maltotriose & other oligomers | Isocaloric to 140 mmol/l glucose | 81.8 ± 4.8 | [13] |

Signaling Pathways in Glucose Sensing and Transporter Regulation

The presence of glucose in the intestinal lumen triggers a series of signaling events that regulate the expression and activity of glucose transporters, ensuring efficient nutrient absorption.

The Sweet Taste Receptor Pathway

Enteroendocrine cells in the intestinal epithelium express the sweet taste receptor T1R2/T1R3, which senses luminal glucose.[11][12] Activation of this receptor initiates a signaling cascade involving the G-protein gustducin, leading to the release of glucagon-like peptide-2 (GLP-2).[11][14] GLP-2 then acts on enteric neurons, which in turn release signaling molecules that stimulate enterocytes to increase the expression of SGLT1.[11][14]

Diagram of Intestinal Glucose Sensing and SGLT1 Regulation

Caption: Signaling pathway for intestinal glucose sensing and regulation of SGLT1 expression.

Glycemic and Insulinemic Response to Maltotriose

The rapid hydrolysis of maltotriose and subsequent efficient absorption of glucose suggest that it would elicit a significant glycemic and insulinemic response. While direct, comparative human clinical trial data for an oral maltotriose tolerance test versus a glucose tolerance test is not extensively available, one source suggests a glycemic index (GI) for maltotriose likely greater than 100, indicating a rapid and high elevation of blood glucose.[3] Studies in rats have shown that a high maltose diet can impair glucose tolerance, and it is plausible that maltotriose would have a similar or even more pronounced effect due to its composition of three glucose units.[15] Further clinical studies in humans are warranted to precisely quantify the glycemic and insulinemic responses to maltotriose.

Experimental Protocols

Assay of Intestinal Disaccharidase Activity

This protocol is adapted from the Dahlqvist method for determining the activity of intestinal disaccharidases, including those that hydrolyze maltotriose.

Objective: To quantify the enzymatic activity of sucrase-isomaltase and maltase-glucoamylase in intestinal mucosal biopsies.

Materials:

-

Intestinal mucosal biopsy sample

-

Saline solution (0.9% NaCl)

-

Substrate solutions (e.g., 50 mM maltotriose, maltose, sucrose in 0.1 M maleate buffer, pH 6.0)

-

Tris-glucose oxidase reagent

-

Protein assay kit (e.g., BCA or Bradford)

-

Homogenizer

-

Incubator or water bath (37°C)

-

Spectrophotometer

Procedure:

-

Homogenize the intestinal biopsy sample in a known volume of cold saline.

-

Determine the protein concentration of the homogenate using a standard protein assay.

-

Incubate a known volume of the homogenate with an equal volume of the maltotriose substrate solution at 37°C for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding Tris buffer.

-

Measure the amount of liberated glucose using the glucose oxidase reagent and a spectrophotometer.

-

Calculate the enzyme activity as micromoles of substrate hydrolyzed per minute per milligram of protein.

In Vitro Glucose Transport Assay Using Caco-2 Cells

This protocol outlines a method to assess the transport of glucose derived from maltotriose across a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.[16][17][18][19][20]

Objective: To measure the rate of glucose transport from maltotriose across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium (e.g., DMEM)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Maltotriose solution

-

Radiolabeled glucose (e.g., ¹⁴C-D-glucose) as a tracer (for validation)

-

Scintillation counter

-

Transepithelial electrical resistance (TEER) meter

Procedure:

-

Culture Caco-2 cells on Transwell inserts until a confluent and differentiated monolayer is formed (typically 21 days).

-

Verify the integrity of the monolayer by measuring the TEER.

-

Wash the monolayer with pre-warmed transport buffer.

-

Add the maltotriose solution to the apical side of the monolayer.

-

At various time points, collect samples from the basolateral side.

-

Quantify the amount of glucose transported to the basolateral side using a suitable glucose assay.

-

Calculate the apparent permeability coefficient (Papp) to determine the transport rate.

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for assessing maltotriose permeability using a Caco-2 cell model.

Study of Maltotriose Metabolism Using Stable Isotopes

Stable isotope tracers can be used to track the metabolic fate of maltotriose-derived glucose in vivo.

Objective: To trace the absorption and systemic appearance of glucose from orally administered ¹³C-labeled maltotriose.

Materials:

-

¹³C-labeled maltotriose

-

Mass spectrometer (GC-MS or LC-MS)

-

Blood collection supplies

Procedure:

-

Administer a known amount of ¹³C-labeled maltotriose orally to the subject after an overnight fast.

-

Collect blood samples at regular intervals over several hours.

-

Separate plasma from the blood samples.

-

Derivatize the glucose in the plasma samples for GC-MS analysis.

-

Measure the enrichment of ¹³C in plasma glucose using mass spectrometry.

-

Use the data to calculate the rate of appearance of glucose from the ingested maltotriose into the systemic circulation.

Conclusion

This compound plays a significant, albeit transient, role in carbohydrate metabolism. Its rapid hydrolysis by brush border enzymes and the highly efficient subsequent absorption of its constituent glucose molecules contribute significantly to the postprandial glycemic response. The kinetic advantage observed in glucose absorption from maltotriose highlights the sophisticated and integrated nature of digestion and absorption at the enterocyte level. The signaling pathways that sense luminal glucose and regulate transporter expression further underscore the body's ability to adapt to nutrient availability. While the fundamental aspects of maltotriose metabolism are well-understood, further research, particularly human clinical trials directly assessing its glycemic and insulinemic impact, will provide a more complete picture. The experimental protocols outlined in this guide provide a framework for future investigations into this important area of carbohydrate metabolism.

References

- 1. Glucose absorption from maltotriose and glucose oligomers in the human jejunum [pubmed.ncbi.nlm.nih.gov]

- 2. CARBOHYDRATE METABOLISM : DIGESTION / ABSORPTION / TRANSPORT [education.med.nyu.edu]

- 3. Maltotriose: Uses, Calories, Glycemic Index [nutrientsreview.com]

- 4. Reactome | maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]

- 5. Sucrase-isomaltase - Wikipedia [en.wikipedia.org]

- 6. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and isomaltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Demonstration of sucrase-isomaltase complex in chick intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucose sensing and signalling; regulation of intestinal glucose transport | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 12. repository.qu.edu.iq [repository.qu.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The effect of high maltose and sucrose feeding on glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. enamine.net [enamine.net]

- 19. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Hydrolysis of Maltotriose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, is a key intermediate in starch metabolism and a significant component of various food and industrial processes. Its enzymatic hydrolysis is a fundamental process in digestion, fermentation, and biotechnological applications. This guide provides an in-depth technical overview of the core principles of maltotriose hydrolysis, focusing on the enzymes involved, their kinetics, detailed experimental protocols for analysis, and the regulatory pathways governing their activity. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

The enzymatic breakdown of maltotriose into smaller, readily metabolizable sugars is a critical step in carbohydrate utilization across a wide range of organisms and industrial applications. This process is primarily mediated by α-glucosidases, a broad class of enzymes that cleave α-glucosidic linkages. Understanding the specifics of these enzymatic reactions, including their kinetics and the conditions that influence their activity, is paramount for fields ranging from human nutrition and metabolic disease research to brewing science and biofuel production. This guide serves as a technical resource for professionals engaged in these areas, offering detailed methodologies and consolidated data to support further research and development.

Key Enzymes in Maltotriose Hydrolysis

The hydrolysis of maltotriose is catalyzed by several key enzymes, each with distinct mechanisms and specificities. The primary enzymes involved are maltase-glucoamylase, glucoamylase, and α-amylase.

-

Maltase-Glucoamylase (EC 3.2.1.20 and EC 3.2.1.3): In mammals, this enzyme complex is found on the brush border of the small intestine and is crucial for the final digestion of starch-derived oligosaccharides.[1][2] It acts as an exoglucosidase, cleaving terminal α-1,4-glucosidic linkages from the non-reducing end of maltotriose to release glucose and maltose.[1] Maltase-glucoamylase is significantly more active on maltotriose than sucrase-isomaltase.[1]

-

Glucoamylase (EC 3.2.1.3): Also known as amyloglucosidase, this enzyme is widely used in industrial starch processing.[3] It is an exo-acting enzyme that hydrolyzes both α-1,4 and, to a lesser extent, α-1,6 glycosidic bonds from the non-reducing ends of starch and related oligosaccharides, yielding glucose as the primary product.[3]

-

α-Amylase (EC 3.2.1.1): This endo-acting enzyme catalyzes the hydrolysis of internal α-1,4-glycosidic bonds in starch and larger maltooligosaccharides. While its primary role is the breakdown of large starch molecules, some α-amylases can also hydrolyze maltotriose into maltose and glucose.[4]

Enzyme Kinetics

The efficiency of maltotriose hydrolysis by these enzymes can be quantified by their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for understanding enzyme-substrate affinity and catalytic efficiency. Glucose, a product of maltotriose hydrolysis, often acts as a competitive or non-competitive inhibitor of these enzymes.

Table 1: Kinetic Parameters for Enzymatic Hydrolysis of Maltotriose and Related Substrates

| Enzyme | Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Inhibitor | Inhibition Type | Ki (mM) | Reference |

| Glucoamylase | Aspergillus niger | Starch | 94 µg/mL | 39.02 U/mg | - | - | - | [5] |

| Glucoamylase | Aspergillus fumigatus | Starch | 1.59 mg/mL | 14.33 U/mg | - | - | - | [6] |

| Glucoamylase | Aspergillus oryzae GGH2 | Starch | 1.315 mg/mL | 70.864 µmol/mL/min | - | - | - | [6] |

| Maltase-Glucoamylase | Rabbit small intestine | Maltotriose | - | - | - | - | - | [7] |

| Maltase-Glucoamylase | Rabbit small intestine | Maltose | - | - | - | - | - | [7] |

| Wheat β-amylase | Wheat | Starch | - | - | Glucose | Competitive | 0.33 ± 0.02 M | [8] |

| Wheat β-amylase | Wheat | Starch | - | - | Maltose | Competitive | 0.12 ± 0.03 M | [8] |

Note: Direct kinetic data for maltotriose as a substrate is not always available in the literature; data for related substrates are included for comparison. U represents one unit of enzyme activity, typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.

Experimental Protocols

Accurate characterization of maltotriose hydrolysis requires robust and reproducible experimental protocols. This section provides detailed methodologies for enzyme assays and product analysis.

Enzyme Assay for Maltotriose Hydrolysis

This protocol describes a general method for determining the activity of α-glucosidases (e.g., glucoamylase, maltase-glucoamylase) using maltotriose as the substrate. The released glucose is quantified using a glucose oxidase-peroxidase (GOPOD) assay.

Materials:

-

Purified α-glucosidase enzyme

-

Maltotriose solution (e.g., 10 mM in buffer)

-

Sodium phosphate buffer (50 mM, pH 6.8) or other appropriate buffer for the specific enzyme

-

Glucose oxidase-peroxidase (GOPOD) reagent

-

Glucose standard solutions (0 to 1 mg/mL)

-

Microplate reader or spectrophotometer

-

Thermostated water bath or incubator

Procedure:

-

Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be such that the reaction proceeds linearly over the desired time course.

-

Reaction Setup:

-

In a microcentrifuge tube, add 50 µL of the maltotriose solution.

-

Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed enzyme solution. Mix gently.

-

Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes).

-

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a stopping reagent (e.g., 100 µL of 0.4 M glycine-NaOH buffer, pH 10.4).

-

Glucose Quantification:

-

Transfer a suitable aliquot (e.g., 20 µL) of the reaction mixture to a 96-well microplate.

-

Add 200 µL of GOPOD reagent to each well.

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at 510 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of glucose to determine the amount of glucose produced in the enzymatic reaction.

-

Calculation of Enzyme Activity: One unit of α-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmole of glucose from maltotriose per minute under the specified assay conditions.

HPLC Analysis of Hydrolysis Products

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying maltotriose and its hydrolysis products (maltose and glucose).

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.[9]

-

Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., Shodex SUGAR KS-801) or a ligand-exchange column, is suitable.[10]

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for amino columns.[11] For ligand-exchange columns, deionized water is often used.[9]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 35°C or 80°C, depending on the column and separation requirements.[9][10]

Procedure:

-

Sample Preparation:

-

Terminate the enzymatic reaction as described in the enzyme assay protocol.

-

Centrifuge the sample to remove any precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

Standard Preparation: Prepare standard solutions of glucose, maltose, and maltotriose of known concentrations in the mobile phase.

-

Chromatographic Analysis:

-

Inject a fixed volume (e.g., 10-20 µL) of the sample and standards onto the HPLC column.[9]

-

Run the chromatogram and record the retention times and peak areas.

-

-

Quantification:

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Construct a calibration curve for each sugar by plotting peak area against concentration for the standards.

-

Determine the concentration of each sugar in the sample by interpolating its peak area on the corresponding calibration curve.

-

Visualization of Key Pathways and Workflows

Enzymatic Hydrolysis of Maltotriose

The following diagram illustrates the stepwise breakdown of maltotriose by a typical α-glucosidase enzyme.

Caption: Stepwise hydrolysis of maltotriose by α-glucosidase.

Experimental Workflow for Enzyme Assay

This diagram outlines the key steps in a typical enzyme assay for maltotriose hydrolysis.

Caption: Workflow for a maltotriose hydrolysis enzyme assay.

Regulation of MAL Genes in Saccharomyces cerevisiae

The utilization of maltose and maltotriose in yeast is controlled by the MAL gene family. The expression of these genes is tightly regulated by induction in the presence of maltose and repression by glucose.

References

- 1. Reactome | maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Production and characterization of glucoamylase from fungus Aspergillus awamori expressed in yeast Saccharomyces cerevisiae using different carbon sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Glucosidase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic studies on glucoamylase of rabbit small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shodexhplc.com [shodexhplc.com]

- 11. HPLC-ELSD determination of glucose,maltotriose and other related ...: Ingenta Connect [ingentaconnect.com]

Maltotriose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Trisaccharide of Glucose: Structure, Metabolism, and Experimental Analysis

Abstract

Maltotriose, a trisaccharide composed of three α-D-glucose units linked by α-(1→4) glycosidic bonds, plays a crucial role in carbohydrate metabolism and various industrial processes. As the shortest-chain oligosaccharide classified as a maltodextrin, it serves as a key intermediate in the digestion of starch and is a significant fermentable sugar in brewing and biofuel production.[1][2] This technical guide provides a detailed overview of the core chemical and physical properties of maltotriose, its metabolic pathways, and its transport across cellular membranes, with a particular focus on microbial systems relevant to industrial applications. Furthermore, this document offers a compilation of detailed experimental protocols for the quantification and enzymatic analysis of maltotriose, alongside a visual representation of its metabolic and transport regulation in yeast. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or encountering this important trisaccharide.

Introduction

Maltotriose is a naturally occurring trisaccharide that is most commonly produced from the enzymatic hydrolysis of starch by α-amylase.[1][3] It is a significant component of glucose syrups and is found in fermented foods and beverages like beer.[3] In biological systems, maltotriose is an important energy source derived from the breakdown of complex carbohydrates.[2][3] Its metabolism and transport have been extensively studied, particularly in the context of industrial yeast strains used in brewing and ethanol production, where the efficiency of maltotriose fermentation can significantly impact product yield and quality.[4][5][6] Understanding the intricacies of maltotriose biochemistry is therefore critical for optimizing these processes and for potential applications in drug delivery and tissue engineering.[3]

Chemical and Physical Properties

Maltotriose is a white to off-white crystalline powder with high solubility in water and insolubility in organic solvents.[3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₂O₁₆ | [3][7][8][9] |

| Molecular Weight | 504.44 g/mol | [3][7][8] |

| Monoisotopic Mass | 504.16903493 Da | [7] |

| Glycosidic Linkage | α-(1→4) | [1][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Highly soluble in water, insoluble in organic solvents | [3] |

| Specific Rotation [α]D | +160° ± 2° (in water) | [3] |

| Sweetness | Approximately 0.32 times the sweetness of sucrose | [10] |

Biological Role and Metabolism

Digestion in Humans

In humans, maltotriose is an intermediate product of starch digestion, which begins in the mouth with the action of salivary α-amylase and continues in the small intestine with pancreatic α-amylase.[2][11][12] These enzymes randomly hydrolyze the α-1,4 glycosidic bonds of starch, producing a mixture of maltose, maltotriose, and limit dextrins.[11] Maltotriose is further hydrolyzed into glucose molecules by the enzyme maltase-glucoamylase, which is located on the external face of enterocytes in the microvilli of the small intestine.[13] The resulting glucose is then absorbed into the bloodstream to be used for energy.

Metabolism in Microorganisms

Maltotriose serves as a valuable carbon source for many microorganisms, including bacteria and yeast. In bacteria like Escherichia coli, it acts as an inducer of the maltose regulon, which controls the expression of genes involved in its transport and utilization.[3]

In the yeast Saccharomyces cerevisiae, which is crucial for brewing and baking, maltotriose metabolism is a more complex process. The uptake of maltotriose is an active transport process mediated by proton symporters.[14] Several permeases are involved, with the AGT1 permease playing a significant role in efficient maltotriose transport.[14][15] Once inside the cell, maltotriose is hydrolyzed into three glucose molecules by intracellular α-glucosidases (maltases).[15] The resulting glucose then enters the glycolytic pathway to be fermented into ethanol and carbon dioxide.[16]

The efficiency of maltotriose fermentation can vary significantly between different yeast strains, often due to differences in the expression and activity of their transporter proteins.[4][6] Some strains are "maltotriose negative," meaning they lack the ability to effectively metabolize this sugar, which can result in residual sweetness and body in the final product, a desirable trait in some beer styles.[4]

Experimental Protocols

Quantification of Maltotriose by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of maltotriose in aqueous samples, such as fermentation broths.

Materials:

-

HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

-

Aminex HPX-87H or similar carbohydrate analysis column

-

Maltotriose standard

-

Deionized water (mobile phase)

-